N-(3-methoxypropyl)-2-phenoxybenzamide
Description
N-(3-Methoxypropyl)-2-phenoxybenzamide is a benzamide derivative characterized by a phenoxy substituent at the 2-position of the benzene ring and a 3-methoxypropyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and synthetic intermediates due to their versatile reactivity and bioactivity .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-13-7-12-18-17(19)15-10-5-6-11-16(15)21-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |
InChI Key |
QWJXVHSXTLVUCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
N-(3-Methoxypropyl)-3-Methylbenzamide (CAS 349096-52-2)
- Structure: Substitutes the phenoxy group with a methyl group at the 3-position of the benzene ring.
- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
N-Ethynyl-N-(3-Methoxypropyl)Benzamide
- Structure : Features an ethynyl group on the amide nitrogen.
- Synthesis : Produced via desilylation of a triisopropylsilyl-protected precursor using TBAF/THF (78% yield) .
- Properties: Exists as a yellow oil, contrasting with the crystalline solid form of N-(3-methoxypropyl)-2-phenoxybenzamide analogs. The ethynyl group enhances reactivity in click chemistry or cyclization reactions .
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structure : Contains a trifluoromethyl group at the 2-position and an isopropoxy group on the aniline moiety.
- Applications: Commercial fungicide targeting Rhizoctonia solani. The trifluoromethyl group enhances lipophilicity and bioactivity compared to non-halogenated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Physical State | Key Substituents |
|---|---|---|---|---|
| This compound* | ~257.3 (estimated) | Likely soluble in organics | Solid (assumed) | Phenoxy, 3-methoxypropyl |
| N-(3-Methoxypropyl)-3-Methylbenzamide | 207.27 | Organic solvents | Solid | Methyl, 3-methoxypropyl |
| Flutolanil | 323.29 | Low water solubility | Crystalline solid | Trifluoromethyl, isopropoxy |
| N-(2-Hydroxy-2-Methylpropyl)-3-Methoxybenzamide | 237.29 (CAS 1215599-38-4) | Hydrophilic due to -OH | Solid | Hydroxy, methoxypropyl |
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
